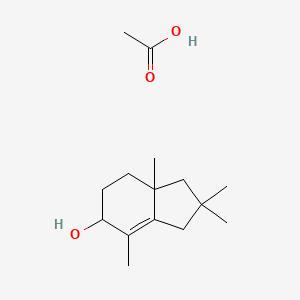
acetic acid;2,2,4,7a-tetramethyl-3,5,6,7-tetrahydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,2,4,7a-tetramethyl-3,5,6,7-tetrahydro-1H-inden-5-ol is a complex organic compound that belongs to the class of terpenoids. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is characterized by its unique structure, which includes multiple methyl groups and a tetrahydroindenol core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,4,7a-tetramethyl-3,5,6,7-tetrahydro-1H-inden-5-ol typically involves several steps, starting from simpler organic molecules. The process often includes:
Formation of the Indene Core: This can be achieved through cyclization reactions involving dienes and dienophiles under specific conditions.
Introduction of Methyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Hydrogenation: To convert the indene core to a tetrahydroindenol structure, hydrogenation reactions are performed using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is common to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated compounds, substituted alcohols
Scientific Research Applications
Acetic acid;2,2,4,7a-tetramethyl-3,5,6,7-tetrahydro-1H-inden-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2,2,4,7a-tetramethyl-3,5,6,7-tetrahydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4,7a-tetramethyl-3,5,6,7-tetrahydro-1H-inden-5-ol: Lacks the acetic acid moiety but shares the core structure.
2,2,4,7a-tetramethyl-3,5,6,7-tetrahydro-1H-inden-5-one: Contains a ketone group instead of the hydroxyl group.
2,2,4,7a-tetramethyl-3,5,6,7-tetrahydro-1H-inden-5-carboxylic acid: Contains a carboxylic acid group instead of the acetic acid moiety.
Uniqueness
The presence of the acetic acid moiety in acetic acid;2,2,4,7a-tetramethyl-3,5,6,7-tetrahydro-1H-inden-5-ol imparts unique chemical properties, such as increased polarity and the ability to participate in esterification reactions. This makes it distinct from other similar compounds and broadens its range of applications in various fields.
Properties
CAS No. |
62142-69-2 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
acetic acid;2,2,4,7a-tetramethyl-3,5,6,7-tetrahydro-1H-inden-5-ol |
InChI |
InChI=1S/C13H22O.C2H4O2/c1-9-10-7-12(2,3)8-13(10,4)6-5-11(9)14;1-2(3)4/h11,14H,5-8H2,1-4H3;1H3,(H,3,4) |
InChI Key |
DPXKSIOTWUKJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC2(CCC1O)C)(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















